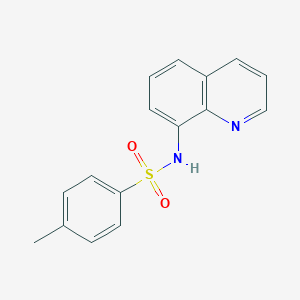

8-(Tosylamino)quinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMKPYXVUIWTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065031 | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10304-39-9 | |

| Record name | 8-(p-Toluenesulfonylamino)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10304-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Tolylsulfonylamino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010304399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-p-Tosylaminoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 8-(Tosylamino)quinoline

Abstract: This technical guide provides a comprehensive examination of 8-(Tosylamino)quinoline (TsQ), a pivotal molecule in the fields of medicinal chemistry and analytical science. Moving beyond a simple data sheet, this document elucidates the fundamental physicochemical properties, spectroscopic profile, and synthetic methodologies from a practical, application-oriented perspective. We delve into the causality behind its utility, particularly as a foundational fluorophore for the detection of metal ions, most notably Zinc (Zn²⁺). This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of TsQ for their work.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline moiety is a privileged structure in drug discovery and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] this compound, also known as N-(8-Quinolyl)-p-toluenesulfonamide, emerges as a significant derivative. While not an end-product therapeutic itself, its true value lies in its role as a versatile intermediate and, more importantly, as a highly effective fluorescent chemosensor.[3] Its sulfonamide linkage to the 8-aminoquinoline core creates a bidentate chelation site that, upon coordination with specific metal ions, triggers a pronounced fluorescence response.[4] This "turn-on" sensing capability is fundamental to its application in tracking biologically significant cations like Zn²⁺, which play critical roles in countless physiological and pathological processes.[3][5]

This guide offers an in-depth analysis of the core physical and chemical characteristics that underpin these applications, providing the foundational knowledge necessary for its effective synthesis, characterization, and deployment in advanced research settings.

Molecular Identity and Structural Framework

The structural arrangement of this compound is the primary determinant of its chemical behavior. The molecule integrates a planar, aromatic quinoline ring system with a toluenesulfonamide group at the 8-position. This configuration positions the sulfonamide nitrogen and the quinoline nitrogen in a sterically favorable arrangement for bidentate chelation.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 4-Methyl-N-(8-quinolinyl)benzenesulfonamide | [6] |

| Synonyms | N-(8-Quinolyl)-p-toluenesulfonamide, 8-(p-Tosylamino)quinoline | [7] |

| CAS Number | 10304-39-9 | [6] |

| Molecular Formula | C₁₆H₁₄N₂O₂S | [6] |

| Molecular Weight | 298.36 g/mol | [6] |

| InChI Key | ZSMKPYXVUIWTCT-UHFFFAOYSA-N |

| Canonical SMILES | Cc1ccc(cc1)S(=O)(=O)Nc2cccc3cccnc23 | |

Physicochemical Data

The bulk physical properties of a compound are critical for its handling, formulation, and application. This compound is typically supplied as a stable, solid material. Its solubility characteristics dictate the choice of solvents for synthesis, purification, and analytical studies.

Table 2: Key Physical Properties

| Property | Value | Experimental Context / Notes | Source(s) |

|---|---|---|---|

| Appearance | White to pale brown solid/powder | Varies slightly with purity. | [7][8] |

| Melting Point | 154-158 °C | A sharp melting range is indicative of high purity. | [6][7][8] |

| Boiling Point | 492.1 ± 47.0 °C | Predicted value; compound may decompose at high temperatures. | [7] |

| Density | 1.342 ± 0.06 g/cm³ | Predicted value. | [7] |

| Solubility | Sparingly soluble in water | Soluble in many organic solvents like DMSO, DMF, chloroform, and moderately soluble in hot ethanol. | [4][9] |

| pKa | 7.58 ± 0.30 | Predicted; refers to the acidity of the sulfonamide N-H proton. |[7] |

Synthesis and Purification Protocol

Expertise & Causality: The most direct and widely used synthesis of this compound involves the nucleophilic attack of the amino group of 8-aminoquinoline on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically run in the presence of a base, such as pyridine. Pyridine serves a dual purpose: it acts as a solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the 8-aminoquinoline starting material, which would render it non-nucleophilic and halt the reaction.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of aminoquinoline). Cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and controlled addition is crucial to prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 8-aminoquinoline spot is consumed.

-

Workup and Isolation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water (approx. 10x the volume of pyridine used). A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.

-

Purification: The trustworthiness of subsequent experimental data relies on the purity of the compound. Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product as a crystalline solid.[10]

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point determination and spectroscopic analysis (NMR, IR).

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. Each technique offers a unique fingerprint of the compound's electronic and atomic environment.

Table 3: Summary of Key Spectroscopic Data

| Technique | Key Features and Expected Values |

|---|---|

| ¹H NMR | ~2.4 ppm (s, 3H): Methyl (CH₃) protons of the tosyl group. ~7.2-8.9 ppm (m, 10H): Complex multiplet region for the 6 protons on the quinoline ring and the 4 protons on the tosyl ring. ~9.5-10.5 ppm (br s, 1H): Sulfonamide (N-H) proton, often broad and may exchange with D₂O. |

| IR (KBr, cm⁻¹) | ~3200-3400: N-H stretching vibration. ~1340 & ~1160: Asymmetric and symmetric SO₂ stretching vibrations, characteristic of the sulfonyl group. ~1500-1600: C=C and C=N aromatic ring stretching. ~3000-3100: Aromatic C-H stretching. |

| UV-Vis (in Methanol) | ~240 nm & ~310 nm: Absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline aromatic system.[11][12] |

Note: Exact chemical shifts (ppm) and absorption maxima (nm) can vary slightly based on the solvent used and instrument calibration.

Core Application: A Fluorescent "Turn-On" Sensor for Zinc (Zn²⁺)

The primary driver for the synthesis and study of this compound and its derivatives is their application as fluorescent sensors.[3] In its free state, the fluorescence of the quinoline core is often quenched. Upon chelation with a metal ion like Zn²⁺, a rigid, stable 5-membered ring is formed, leading to a significant enhancement of fluorescence intensity.[4]

Mechanism of Action: The sensing mechanism is rooted in the chelation of the Zn²⁺ ion by two molecules of this compound, forming a 2:1 complex. This coordination restricts intramolecular rotations and vibrations that would otherwise provide non-radiative decay pathways for the excited state. The formation of this stable complex effectively "turns on" the fluorescence of the quinoline fluorophore.[4][13]

Protocol: Fluorescence Titration Experiment

This self-validating protocol confirms the chemosensing capability of the synthesized compound.

-

Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like methanol or a buffer-solvent mixture) and a stock solution of a zinc salt (e.g., 10 mM ZnCl₂ in water).

-

Sample Preparation: In a series of fluorescence cuvettes, place a fixed concentration of this compound (e.g., 10 µM).

-

Titration: Add increasing equivalents of the ZnCl₂ solution to each cuvette (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents).

-

Measurement: After a brief incubation period, measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set near the absorption maximum of the quinoline moiety (e.g., ~360 nm).[4]

-

Analysis: Plot the fluorescence intensity at the emission maximum (e.g., ~490 nm) against the concentration of added Zn²⁺. A sigmoidal curve or a curve that plateaus is expected, demonstrating the saturation of the ligand with the metal ion and confirming the "turn-on" fluorescence response.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely engineered molecular tool. Its physical characteristics—a stable solid with predictable solubility—facilitate its synthesis and handling. Its spectroscopic profile provides a clear and unambiguous means of structural verification. Most importantly, its inherent chemical architecture, featuring a bidentate chelation site adjacent to a quinoline fluorophore, makes it an exemplary platform for the development of fluorescent sensors. The principles and data outlined in this guide provide the necessary authoritative grounding for researchers to confidently synthesize, characterize, and apply this versatile compound in their scientific endeavors.

References

- ChemicalBook. This compound (CAS 10304-39-9) Product Description. URL: https://www.chemicalbook.com/ProductDetail.aspx?_ID=10304-39-9[6]

- ChemicalBook. This compound | 10304-39-9. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5666751.htm[7]

- Chemdad. This compound. URL: https://www.chemdad.com/8-(TOSYLAMINO)QUINOLINE-cas-10304-39-9[9]

- Sigma-Aldrich. This compound 97%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/519707[8]

- Royal Society of Chemistry. Supplementary Information for relevant synthesis. URL: https://www.rsc.

- ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. URL: https://www.researchgate.

- Meeusen, J. C., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. URL: https://www.mdpi.com/1424-8220/21/1/311[3][4][5][15]

- PubChem. 8-Aminoquinoline. URL: https://pubchem.ncbi.nlm.nih.gov/compound/8-Aminoquinoline[16]

- ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... URL: https://www.researchgate.net/figure/UV-Vis-absorption-of-quinoline-nitroquinoline-aminoquinoline-and-dimethylamine_fig1_320658422[12][13]

- Wikipedia. Quinoline. URL: https://en.wikipedia.org/wiki/Quinoline[1]

- National Center for Biotechnology Information. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796522/[3]

- National Center for Biotechnology Information. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8489721/

- ResearchGate. Quinoline-Based Fluorescence Sensors. URL: https://www.researchgate.net/publication/267208575_Quinoline-Based_Fluorescence_Sensors

- PubMed. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. URL: https://pubmed.ncbi.nlm.nih.gov/21774495/[14]

- Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01625a

- OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. URL: https://www.omicsonline.

- ResearchGate. An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. URL: https://www.researchgate.

- National Center for Biotechnology Information. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796522/[5]

- ResearchGate. Strategies for the synthesis of 8-aminoquinoline derivatives. URL: https://www.researchgate.

- University of Cape Town. Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. URL: https://open.uct.ac.za/handle/11427/22378

- ChemicalBook. 8-Aminoquinoline(578-66-5) 1H NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_578-66-5_1HNMR.htm

- Sigma-Aldrich. This compound 97%. URL: https://www.sigmaaldrich.com/KR/ko/product/aldrich/519707

- MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. URL: https://www.mdpi.com/1424-8220/21/1/311[15]

- Wikipedia. 8-Aminoquinoline. URL: https://en.wikipedia.org/wiki/8-Aminoquinoline

- NIST WebBook. 8-Quinolinamine. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C578665&Type=IR-SPEC&Index=1

- National Center for Biotechnology Information. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186103/

- ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... URL: https://www.researchgate.net/figure/UV-Vis-absorption-of-quinoline-nitroquinoline-aminoquinoline-and-dimethylamine_fig1_320658422[13]

- Google Patents. Synthesis method of 8-hydroxyquinoline. URL: https://patents.google.

- National Center for Biotechnology Information. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8504443/

- Taylor & Francis Group. Quinoline-Based Fluorescent Probe for Various Applications. URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003339343-9/quinoline-based-fluorescent-probe-various-applications-shikha-agarwal-preeti-singh-vineet-kumar-singh[2]

- University of Birmingham. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. URL: https://etheses.bham.ac.uk/id/eprint/10390/

- NIST WebBook. 8-Hydroxyquinoline. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C148242&Type=UV-VIS&Index=1

- ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. URL: https://www.researchgate.net/publication/229015111_Infrared-spectra_and_normal-coordinate_analysis_of_quinoline_and_quinoline_complexes

- Sciencemadness Wiki. Quinoline. URL: https://www.sciencemadness.org/wiki/index.php/Quinoline[10]

- Iraqi Journal of Pharmaceutical Sciences. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. URL: https://ijphs.uobaghdad.edu.iq/index.php/ijphs/article/view/514[11]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 10304-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 10304-39-9 [chemicalbook.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 10. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-(Tosylamino)quinoline (CAS No. 10304-39-9): A Cornerstone of Modern C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(tosylamino)quinoline, a paramount directing group in the field of transition-metal-catalyzed C-H bond functionalization. The narrative delves into its synthesis, physicochemical properties, and mechanistic role in facilitating regioselective C-H activation. Detailed, field-proven protocols for its application in arylation, alkenylation, and alkynylation reactions are presented, emphasizing the causality behind experimental choices. This guide is intended to serve as a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug discovery, offering both foundational knowledge and practical insights into the utilization of this powerful synthetic tool.

Introduction: The Rise of a Bidentate Directing Group

The selective functionalization of otherwise inert C-H bonds has revolutionized modern synthetic chemistry, offering a more atom-economical and efficient approach to the construction of complex molecular architectures.[1] Central to this advancement is the use of directing groups, which chelate to a metal center and position it in close proximity to a specific C-H bond, thereby enabling its activation.[1] Among the plethora of directing groups developed, 8-aminoquinoline (8-AQ) has emerged as one of the most powerful and versatile bidentate auxiliaries.[2] The tosylated derivative, this compound (N-(quinolin-8-yl)tosylamide), leverages the robust and well-defined coordination chemistry of the 8-AQ scaffold while offering modified electronic and steric properties. Its ability to form a stable five-membered metallacycle intermediate is a key factor in its efficacy across a wide range of C-H functionalization reactions.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 10304-39-9 | [5][6] |

| Molecular Formula | C₁₆H₁₄N₂O₂S | [5][6] |

| Molecular Weight | 298.36 g/mol | [5][6] |

| Appearance | White to pale brown solid | [5] |

| Melting Point | 154-158 °C | [5] |

Synthesis of this compound

The synthesis of this compound is a straightforward procedure involving the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride. This reaction is a classic example of sulfonamide formation from a primary amine.

Experimental Protocol: Synthesis of 4-Methyl-N-(quinolin-8-yl)benzenesulfonamide

This protocol is based on established methods for the synthesis of sulfonamides.[3]

Materials:

-

8-Aminoquinoline

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve 8-aminoquinoline (1.0 equiv) in anhydrous DCM or THF.

-

Add pyridine or triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

-

The use of a base (pyridine or triethylamine) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

-

The aqueous workup is designed to remove the base, any unreacted starting materials, and salts formed during the reaction.

The Role of this compound in C-H Functionalization: A Mechanistic Overview

The efficacy of this compound as a directing group stems from its ability to form a stable, bidentate chelate with a transition metal catalyst. This chelation brings the metal center into close proximity to the C-H bonds of the substrate, facilitating their activation through a cyclometalation step.

The generally accepted mechanism for C-H activation directed by an 8-aminoquinoline derivative involves the following key steps:

-

Coordination: The quinoline nitrogen and the deprotonated amide nitrogen coordinate to the metal center (e.g., Pd, Ni, Cu).

-

C-H Activation: The metal center then activates a nearby C-H bond, typically at the ortho position of an aromatic ring or a C(sp³)-H bond, through a concerted metalation-deprotonation (CMD) pathway. This forms a five- or six-membered metallacycle intermediate.

-

Oxidative Addition/Reductive Elimination or other Catalytic Steps: The metallacycle then reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne) through a series of steps that can include oxidative addition and reductive elimination, ultimately forming the new C-C or C-heteroatom bond and regenerating the active catalyst.

Figure 1: Generalized catalytic cycle for this compound-directed C-H functionalization.

Applications in C-H Functionalization: Detailed Protocols

This compound has been successfully employed as a directing group in a variety of C-H functionalization reactions. Below are detailed protocols for some of the most common transformations.

Palladium-Catalyzed C(sp²)-H Arylation

This protocol is adapted from a general procedure for the arylation of C(sp²)-H bonds directed by an 8-aminoquinoline group.[1]

Materials:

-

N-(Aryl)-N'-(quinolin-8-yl)amide substrate (1.0 equiv)

-

Aryl iodide (3.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Silver(I) acetate (AgOAc) (2.0 equiv)

-

Sodium acetate (NaOAc) (1.0 equiv)

-

1,2-Dichloroethane (DCE) (to make a 0.5 M solution)

-

Argon or Nitrogen gas

-

Oven-dried glassware

Procedure:

-

In an oven-dried Schlenk tube, combine the N-(aryl)-N'-(quinolin-8-yl)amide substrate (0.15 mmol, 1.0 equiv), aryl iodide (0.45 mmol, 3.0 equiv), Pd(OAc)₂ (1.7 mg, 0.0075 mmol, 5 mol%), AgOAc (49.9 mg, 0.30 mmol, 2.0 equiv), and NaOAc (12.3 mg, 0.15 mmol, 1.0 equiv).

-

Evacuate and backfill the reaction tube with argon or nitrogen three times.

-

Add 1,2-dichloroethane (0.3 mL) to the reaction tube via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the ortho-arylated product.

Causality Behind Experimental Choices:

-

Pd(OAc)₂: A common and effective palladium catalyst for C-H activation.

-

AgOAc: Acts as an oxidant to regenerate the active Pd(II) catalyst and also as a halide scavenger.

-

NaOAc: Serves as a base to facilitate the C-H activation step.

-

Aryl Iodide: A highly reactive coupling partner for this type of transformation.

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst and other reaction components.

Copper-Catalyzed C-H Amination

While a specific protocol for this compound-directed amination was not found in the initial searches, a protocol for the copper-catalyzed amination of ferrocenes directed by 8-aminoquinoline provides a strong starting point.[3]

Figure 2: A generalized experimental workflow for C-H functionalization reactions.

Removal of the this compound Directing Group

A key advantage of the 8-aminoquinoline directing group is that it can be removed after the desired C-H functionalization to reveal the target molecule, often a carboxylic acid or a primary amide.[1]

Protocol for Amide Cleavage:

This protocol is a general method for the removal of the 8-AQ auxiliary.[1]

Materials:

-

8-AQ amide product

-

Ethylamine (or other suitable amine)

-

Methanol (MeOH)

Procedure:

-

Dissolve the 8-AQ amide in methanol.

-

Add an excess of ethylamine.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess amine under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired primary amide.

Conclusion and Future Outlook

This compound has established itself as a powerful and reliable directing group in the ever-expanding field of C-H functionalization. Its straightforward synthesis, robust nature, and the ability to be efficiently removed make it an attractive tool for the construction of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this methodology in their own synthetic endeavors. Future research in this area will likely focus on expanding the scope of reactions that can be directed by this auxiliary, developing more sustainable and economical catalytic systems, and exploring its application in the synthesis of novel therapeutic agents and functional materials.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Pourghasemi Lati, M., Ståhle, J., Meyer, M., & Verho, O. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(15), 10283–10292.

- Vanparia, S. F., Patel, T. S., Sojitra, N. A., & Dixit, R. B. (2010). Synthesis, characterization and antimicrobial study of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates. Acta Chimica Slovenica, 57(3), 660-667.

- Engle, K. M., & Yu, J. Q. (2013). Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. Organic & Biomolecular Chemistry, 11(3), 357-360.

- Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599.

- Thomas, G. L., et al. (2012). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Medicinal Chemistry Letters, 3(10), 851-855.

- Vanparia, S., et al. (2010). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Acta Chimica Slovenica, 57(3), 660-667.

- Ijaresm. (n.d.). Review on Quinoline: Recent Advances in Synthesis and Applications.

- Huan, T. T. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Vietnam Journal of Chemistry, 59(5), 589-594.

- ResearchGate. (2009). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- Huang, Y., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(1), 94-99.

- Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C–H Bonds. Angewandte Chemie International Edition, 52(38), 9896-9898.

- Gáspár, A., et al. (2006). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5096-o5098.

- Tandfonline. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.

- MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3539.

- PubChem. (n.d.). 8-Aminoquinoline.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- ResearchGate. (n.d.). Scheme 1. C-8 functionalization of quinoline.

Sources

- 1. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 10304-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 10304-39-9 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 8-(Tosylamino)quinoline

This guide provides a comprehensive technical overview of the solubility characteristics of 8-(Tosylamino)quinoline, a significant scaffold in medicinal chemistry.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering insights into experimental determination and the underlying physicochemical principles.

Introduction: The Significance of this compound in Research

This compound and its derivatives are recognized as privileged structures in the landscape of drug discovery.[3] The quinoline core is a key component in numerous FDA-approved drugs for a range of therapeutic areas, including cancer, malaria, and hepatitis.[4] The tosylamino group at the 8-position can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical determinant of a compound's suitability for further development. Understanding the solubility profile is paramount for formulation, bioavailability, and overall therapeutic efficacy.[5]

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential to predict and interpret its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₁₆H₁₄N₂O₂S | [6] |

| Molecular Weight | 298.36 g/mol | [6] |

| Melting Point | 154-158 °C | [6][7][8] |

| Appearance | Solid, white to pale brown | [8] |

| pKa (Predicted) | 7.58 ± 0.30 | [8] |

The structure of this compound, featuring a quinoline ring system, a sulfonamide group, and a tosyl moiety, presents a molecule with distinct regions of varying polarity. The quinoline core itself is a heterocyclic aromatic system with a nitrogen atom that can participate in hydrogen bonding.[9] The sulfonamide linkage also introduces polar characteristics. Conversely, the benzene ring of the tosyl group and the fused benzene ring of the quinoline contribute to its nonpolar nature. This amphiphilic character dictates its solubility across different solvent classes.

Theoretical Solubility Profile: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility.[10][11][12] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the sulfonamide group allows for potential hydrogen bonding with protic polar solvents.[13] However, the large nonpolar surface area of the aromatic rings will likely limit its solubility in highly polar solvents like water. The solubility of quinoline itself in water is slight, and this is expected to be similar for its derivatives.[14] The solubility in polar solvents can be influenced by pH. In acidic conditions, the quinoline nitrogen can be protonated, forming a more soluble salt.[15]

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good candidates for dissolving compounds like this compound. They possess dipoles that can interact with the polar functionalities of the solute, while their organic nature can accommodate the nonpolar regions.[11]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The significant hydrocarbon content of this compound suggests it will exhibit some solubility in nonpolar solvents through London dispersion forces.[10][11] However, the polar sulfonamide group may hinder extensive solubility in highly nonpolar solvents like hexane.

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is crucial. The saturation shake-flask method is considered the gold standard for measuring equilibrium solubility due to its reliability and widespread use.[5][16]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines a robust procedure for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Stoppered flasks or vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of the Solvent System: Prepare the desired solvent or buffer system. For aqueous solubility, ensure the pH is controlled and recorded.[5]

-

Addition of Excess Solid: Add an excess amount of solid this compound to a flask containing the chosen solvent.[5] The presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[16]

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[17] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.[16]

-

Phase Separation: After equilibration, remove the flasks and allow them to stand to let the excess solid settle.[5] To separate the saturated solution from the undissolved solid, centrifuge the samples.[12]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, it is critical to filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[12]

-

Quantification:

-

HPLC Method (Recommended): Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the precise concentration.[12]

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of known concentrations of this compound in the same solvent must be prepared.

-

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and pH (if applicable).[12]

Visualizing the Experimental Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing the Solubility of this compound

Several experimental and physicochemical factors can significantly impact the measured solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[18]

-

pH: As a weak base, the solubility of this compound in aqueous solutions is expected to be pH-dependent.[15] Lowering the pH below the pKa of the quinoline nitrogen will lead to protonation and a significant increase in solubility due to the formation of a more polar ionic species.

-

Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Purity of the Compound and Solvent: Impurities can alter the measured solubility.[16]

Conclusion: A Practical Approach to Understanding Solubility

References

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Solubility of Organic Compounds. Chemistry Steps.

- General Experimental Protocol for Determining Solubility. Benchchem.

- What factors affect solubility? (2022, April 18).

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- 10304-39-9(this compound) Product Description. ChemicalBook.

- 3.2 Solubility – Introductory Organic Chemistry.

- This compound | 10304-39-9. ChemicalBook.

- This compound 97 10304-39-9. Sigma-Aldrich.

- This compound. Chongqing Chemdad Co., Ltd.

- 8-Aminoquinoline | Solubility of Things. Solubilityofthings.com.

- Review on recent development of quinoline for anticancer activities.

- Preparation and Properties of Quinoline. SlideShare.

- Application of Quinoline Ring in Structural Modification of Natural Products.

- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, March 21). Thieme.

- Quinoline. Wikipedia.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. 10304-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 10304-39-9 [chemicalbook.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. uop.edu.pk [uop.edu.pk]

- 10. m.youtube.com [m.youtube.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. Quinoline - Wikipedia [en.wikipedia.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. scielo.br [scielo.br]

- 18. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to 8-(Tosylamino)quinoline as a Fluorescent Probe: Mechanisms and Applications

Introduction: The Versatility of Quinoline-Based Fluorophores

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, has emerged as a privileged scaffold in the development of fluorescent probes.[1][2] Its derivatives are widely explored as molecular probes and chemosensors due to their favorable photophysical properties, good biocompatibility, and versatile coordination chemistry.[3][4] Among these, 8-(Tosylamino)quinoline (8-TAQ), also known as N-(quinolin-8-yl)-4-methylbenzenesulfonamide, has garnered significant attention as a highly effective fluorescent sensor, particularly for the detection of metal ions. This guide provides a comprehensive technical overview of the synthesis, core mechanisms of action, and practical applications of 8-TAQ for researchers, scientists, and drug development professionals.

Core Sensing Mechanisms: A Symphony of Photophysical Processes

The fluorescence of this compound is exquisitely sensitive to its local chemical environment. Its ability to act as a fluorescent probe is primarily governed by a combination of photophysical processes that are modulated by the presence of specific analytes. The key mechanisms at play include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).

Chelation-Enhanced Fluorescence (CHEF): Unlocking the Emissive State

In its free, unbound state, 8-TAQ exhibits weak fluorescence. This is often attributed to non-radiative decay pathways, such as vibrational and rotational motions within the molecule, that dissipate the energy of the excited state before it can be released as a photon.[5]

Upon chelation with a metal ion, such as Zn²⁺, the molecule's conformation becomes more rigid. The 8-aminoquinoline moiety acts as a bidentate ligand, coordinating with the metal ion through the nitrogen atom of the quinoline ring and the deprotonated sulfonamide nitrogen.[2][6] This complexation restricts intramolecular rotations and vibrations, thereby blocking the non-radiative decay pathways and leading to a significant enhancement of the fluorescence quantum yield.[5] This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF). The increased rigidity of the 8-TAQ-metal complex is a primary contributor to its "turn-on" fluorescent response.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-TAQ.

Photoinduced Electron Transfer (PET): A Quenching and Revival Story

Photoinduced Electron Transfer (PET) is another critical mechanism that contributes to the "off-on" switching behavior of 8-TAQ. In the free ligand, the lone pair of electrons on the sulfonamide nitrogen can act as an electron donor. Upon excitation, an electron can be transferred from this nitrogen to the excited quinoline fluorophore, a process that quenches the fluorescence.[7]

When a metal ion binds to the 8-TAQ, the lone pair of electrons on the sulfonamide nitrogen becomes involved in the coordination bond. This lowers the energy of the donor orbital, making it energetically unfavorable for the electron to transfer to the excited fluorophore. Consequently, the PET process is inhibited, and the fluorescence is "turned on". The inhibition of PET, in concert with CHEF, results in a robust fluorescence enhancement upon metal binding.

Caption: Photoinduced Electron Transfer (PET) mechanism in 8-TAQ.

Intramolecular Charge Transfer (ICT): Modulating Emission Wavelength

Intramolecular Charge Transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part.[8] In 8-TAQ, the tosyl group can be considered electron-withdrawing, while the quinoline ring system has electron-donating character. The amino linkage facilitates electronic communication between these two moieties.

Upon excitation, the electron density shifts from the quinoline ring towards the tosyl group, creating an excited state with a larger dipole moment than the ground state. This ICT state is sensitive to the polarity of the solvent, with more polar solvents stabilizing the charge-separated state and often leading to a red-shift (bathochromic shift) in the emission spectrum.[9]

When 8-TAQ binds to a metal ion, the coordination alters the electronic properties of the quinoline and sulfonamide groups, which in turn influences the ICT process. This can lead to changes in the emission wavelength, providing a ratiometric sensing capability in some cases. For instance, the formation of a ternary complex between a derivative of 8-TAQ (TSQ), zinc, and a protein results in a blue-shifted emission compared to the binary TSQ-zinc complex, allowing for the differentiation of these species.[10]

Caption: Intramolecular Charge Transfer (ICT) process in 8-TAQ.

Quantitative Data Summary

The photophysical and binding properties of 8-TAQ and its derivatives are crucial for their application as fluorescent probes. The following table summarizes key quantitative data for 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), a widely used derivative of 8-TAQ.

| Property | Value | Analyte/Conditions | Reference |

| Excitation Maximum (λex) | ~360 nm | In complex with Zn²⁺ | [1] |

| Emission Maximum (λem) | ~490 nm | Zn(TSQ)₂ complex | [1][10] |

| ~470 nm | Ternary TSQ-Zn-Protein complex | [10] | |

| Fluorescence Enhancement | ~4-fold | Upon binding to Zn²⁺ | [1] |

| Dissociation Constant (Kd) | 1.55 x 10⁻⁷ M | TSQ-Zn-Carbonic Anhydrase | [10] |

| Binding Stoichiometry | 2:1 | TSQ:Zn²⁺ | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (N-(quinolin-8-yl)-4-methylbenzenesulfonamide) is typically achieved through the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride.

Materials:

-

8-Aminoquinoline[11]

-

p-Toluenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Step-by-Step Methodology:

-

Dissolution: Dissolve 8-aminoquinoline (1 equivalent) in pyridine or dichloromethane in a round-bottom flask.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution at 0 °C with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Workup:

-

Quench the reaction with water.

-

If dichloromethane was used as the solvent, wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence Spectroscopy and Metal Ion Titration

This protocol outlines a general procedure for evaluating the fluorescence response of 8-TAQ to metal ions.

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO)

-

Stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in water or the same solvent as the probe)

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Step-by-Step Methodology:

-

Preparation of Working Solution: Prepare a dilute working solution of 8-TAQ (e.g., 10 µM) in the desired buffer/solvent system.

-

Initial Spectrum: Record the fluorescence emission spectrum of the 8-TAQ working solution by exciting at its absorption maximum (λex).

-

Selectivity Screening:

-

To separate cuvettes containing the 8-TAQ working solution, add a specific amount (e.g., 10 equivalents) of each metal ion stock solution.

-

Incubate for a short period to allow for complexation.

-

Record the fluorescence emission spectrum for each solution and compare the fluorescence intensity changes.[12]

-

-

Fluorescence Titration:

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

-

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.[13]

-

Caption: Experimental workflow for fluorescence titration and binding constant determination.

Applications in Research and Drug Development

The unique fluorescence properties of this compound and its derivatives have led to their widespread use in various research and drug development applications.

-

Cellular Imaging of Metal Ions: 8-TAQ derivatives, such as TSQ, are extensively used as fluorescent probes for imaging intracellular zinc.[1][10] These probes have been instrumental in studying the role of zinc in cellular processes like apoptosis and neurotransmission.[10] Their ability to provide a "turn-on" fluorescence signal upon binding to zinc allows for the sensitive and selective visualization of zinc distribution and dynamics in living cells.

-

Probing Metalloenzyme Activity: The interaction of 8-TAQ with metal ions can be influenced by the presence of proteins. The formation of ternary complexes with metalloenzymes can lead to distinct spectral shifts, enabling the study of enzyme-metal ion interactions.[10] This has potential applications in screening for inhibitors of metalloenzymes, which are important drug targets.[14][15]

-

High-Throughput Screening: The robust "off-on" fluorescence response of 8-TAQ-based probes makes them well-suited for high-throughput screening (HTS) assays. For example, they can be used to screen compound libraries for molecules that displace the probe from a metal ion or a metalloprotein, thereby identifying potential new drug candidates. The N-(quinolin-8-yl)benzenesulfonamide scaffold has been identified in HTS campaigns as a modulator of NFκB activity, highlighting the therapeutic potential of this class of compounds.[16]

Conclusion and Future Perspectives

This compound is a powerful and versatile fluorescent probe with a well-defined mechanism of action rooted in the principles of CHEF, PET, and ICT. Its ability to provide a sensitive and selective "turn-on" fluorescence response to metal ions, particularly zinc, has made it an invaluable tool in cell biology, biochemistry, and drug discovery. Future research in this area will likely focus on the development of new 8-TAQ derivatives with improved photophysical properties, such as longer emission wavelengths for deeper tissue imaging and ratiometric sensing capabilities for more quantitative measurements. Furthermore, the application of 8-TAQ-based probes in more complex biological systems and their integration into advanced imaging modalities will continue to provide new insights into the intricate roles of metal ions in health and disease.

References

- Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Fun, H. K., & Rosli, M. M. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]

- Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., & Fun, H. K. (2021).

- Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Fun, H.-K., & Rosli, M. M. (2021).

- Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., & Fun, H. K. (2020).

- Brimacombe, K. R., et al. (2012). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Medicinal Chemistry Letters, 3(10), 823-827. [Link]

- Ahmadi, S., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2128. [Link]

- Gawad, J., et al. (2010). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Acta Chimica Slovenica, 57(3), 660-667. [Link]

- Dreuw, A., et al. (2006). Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle. Journal of the American Chemical Society, 128(49), 15672-15682. [Link]

- Bozym, R. A., Thompson, R. B., & Fierke, C. A. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry, 50(16), 7563-7573. [Link]

- Daud, N., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 50(7), 2021-2032. [Link]

- Daud, N., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations.

- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

- U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-8-quinolinyl-. [Link]

- Spengler, G., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(2), 553. [Link]

- Wang, D., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 189, 14-29. [Link]

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-12. [Link]

- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811. [Link]

- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-748. [Link]

- He, L., et al. (2018). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Medicinal Chemistry Letters, 9(6), 517-522. [Link]

- PubChem. (n.d.). 8-Aminoquinoline. [Link]

- Lee, S., et al. (2021). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. Molecules, 26(11), 3236. [Link]

- Van der Auweraer, M., et al. (2019). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C, 7(38), 11663-11684. [Link]

- dos Santos, G. V., et al. (2018). Fluorescence emission of quinoline and derivatives in ethanol. Journal of Molecular Structure, 1157, 439-445. [Link]

- Strashnov, P., et al. (2018). Intramolecular charge transfer in 5,7-dinitro-8-(N-phenylamino) quinoline.

- Tanaka, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17684. [Link]

- Beilstein Journals. (n.d.). Search Results. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ukm.my [ukm.my]

- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 7. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. mdpi.com [mdpi.com]

- 10. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 8-(Tosylamino)quinoline (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 8-(Tosylamino)quinoline, also known as N-(quinolin-8-yl)-4-methylbenzenesulfonamide. The structural elucidation of this molecule is critical for its application in medicinal chemistry and materials science, where precise characterization is paramount. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and interpretation of the spectral features.

Introduction to this compound

This compound belongs to a class of sulfonamides that are of significant interest in drug discovery. The quinoline moiety is a privileged scaffold found in numerous biologically active compounds, while the tosyl group can modulate the physicochemical properties of the molecule. Accurate spectroscopic characterization is the cornerstone of confirming the identity and purity of synthesized this compound, ensuring reliable downstream applications.

The molecular structure, with its distinct aromatic systems and the sulfonamide linkage, gives rise to a unique spectroscopic fingerprint. This guide will dissect these features, providing researchers with a comprehensive reference for their work.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the quinoline and tosyl moieties. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | dd | 1H | H-2 (Quinoline) |

| ~8.10 | dd | 1H | H-4 (Quinoline) |

| ~7.85 | d | 2H | H-2', H-6' (Tosyl) |

| ~7.60 | dd | 1H | H-5 (Quinoline) |

| ~7.50 | m | 2H | H-3, H-6 (Quinoline) |

| ~7.35 | d | 1H | H-7 (Quinoline) |

| ~7.20 | d | 2H | H-3', H-5' (Tosyl) |

| ~2.35 | s | 3H | CH₃ (Tosyl) |

| ~9.50 | br s | 1H | NH (Sulfonamide) |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for NMR of moderately polar organic compounds as it dissolves a wide range of samples and has a well-defined residual solvent peak.

-

Frequency: A 400 MHz spectrometer provides good signal dispersion, allowing for the resolution of complex multiplets in the aromatic region.

Interpretation:

-

The downfield chemical shifts of the quinoline protons are characteristic of their location in an electron-deficient aromatic system.[1][2]

-

The protons on the tosyl group appear as two distinct doublets, a classic AA'BB' system for a para-substituted benzene ring.

-

The methyl group of the tosyl moiety is expected to be a sharp singlet around 2.35 ppm.

-

The sulfonamide N-H proton often appears as a broad singlet and its chemical shift can be highly dependent on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | C-2 (Quinoline) |

| ~144.0 | C-4' (Tosyl) |

| ~140.0 | C-8a (Quinoline) |

| ~137.5 | C-1' (Tosyl) |

| ~136.0 | C-4 (Quinoline) |

| ~135.0 | C-8 (Quinoline) |

| ~129.5 | C-2', C-6' (Tosyl) |

| ~128.0 | C-5 (Quinoline) |

| ~127.0 | C-3', C-5' (Tosyl) |

| ~122.0 | C-3 (Quinoline) |

| ~121.5 | C-6 (Quinoline) |

| ~117.0 | C-7 (Quinoline) |

| ~110.0 | C-4a (Quinoline) |

| ~21.5 | CH₃ (Tosyl) |

Interpretation:

-

The chemical shifts of the quinoline carbons are consistent with those observed for other 8-substituted quinolines.[1][3]

-

The carbons of the tosyl group show the expected symmetry, with the ipso-carbons (C-1' and C-4') appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, sharp | N-H stretch (sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~820 | Strong | p-substituted benzene C-H out-of-plane bend |

| ~750 | Strong | o-disubstituted quinoline C-H out-of-plane bend |

Causality Behind Experimental Choices:

-

Sample Preparation: A potassium bromide (KBr) pellet is a standard method for obtaining the IR spectrum of a solid sample. This technique minimizes interference from solvents.

Interpretation:

-

The sharp band around 3250 cm⁻¹ is indicative of the N-H bond in the sulfonamide group.[4]

-

The strong absorptions at approximately 1340 cm⁻¹ and 1160 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively.[4]

-

The multiple bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the quinoline and benzene rings.

-

The C-H out-of-plane bending vibrations in the fingerprint region can provide clues about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 298 | High | [M]⁺ (Molecular Ion) |

| 155 | Moderate | [M - C₇H₇SO₂]⁺ or [C₇H₇SO₂]⁺ |

| 143 | High | [M - C₇H₇SO₂ - H]⁺ |

| 115 | Moderate | [C₉H₆N]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 298 corresponds to the molecular weight of this compound (C₁₆H₁₄N₂O₂S). The presence of an even number of nitrogen atoms is consistent with the even mass of the molecular ion, as predicted by the Nitrogen Rule.

-

A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond or the C-S bond.

-

The peak at m/z 155 can be attributed to the tosyl cation ([C₇H₇SO₂]⁺) or the quinoline amine radical cation after loss of the tosyl group.

-

The fragment at m/z 143 likely arises from the 8-aminoquinoline radical cation.

-

The highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 is a very common fragment from the tosyl group.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis involves the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride in the presence of a base.

Caption: A typical workflow for the synthesis of this compound.

Detailed Steps:

-

Dissolution: Dissolve 8-aminoquinoline in a suitable solvent like pyridine, which also acts as a base to neutralize the HCl byproduct.

-

Cooling: Cool the solution in an ice bath to control the exothermic reaction.

-

Addition of Reagent: Add p-toluenesulfonyl chloride dropwise to the cooled solution with stirring.

-

Reaction: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining pyridine hydrochloride.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a solution of the sample (5-10 mg) in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Grind a small amount of the solid sample (1-2 mg) with anhydrous KBr (100-200 mg) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. The predicted NMR, IR, and MS data, along with the provided interpretation and experimental protocols, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to rigorous spectroscopic characterization ensures the integrity and reproducibility of scientific research involving this important class of compounds.

References

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

- MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study.

- Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Semantic Scholar. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.

Sources

- 1. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 2. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

Introduction: The Significance of the 8-Aminoquinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 8-(Tosylamino)quinoline: History, Core Methodologies, and Modern Advances

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, its derivatives form the structural core of numerous therapeutic agents with a vast spectrum of biological activities, from antimalarial to anticancer properties.[2][3][4] Within this important class, 8-aminoquinoline derivatives are particularly noteworthy, serving as the foundation for crucial drugs like Primaquine and Tafenoquine.[3][5]

This compound, the subject of this guide, is a key synthetic intermediate and a valuable molecule in its own right. The tosyl (p-toluenesulfonyl) group serves not only as a robust protecting group for the amine but also as an effective directing group in C-H functionalization reactions, enabling precise modifications to the quinoline core.[5] This guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis, from its classical foundations to the application of modern cross-coupling methodologies.

Part 1: Foundational Synthesis of the 8-Aminoquinoline Precursor

The journey toward this compound begins with the synthesis of its parent amine, 8-aminoquinoline. The classical and most fundamental route involves a two-step process starting from quinoline itself.

Classical Route: Nitration and Reduction

-

Electrophilic Nitration of Quinoline : The initial step is the nitration of the quinoline ring. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[3][5] The reaction conditions must be carefully controlled to manage the regioselectivity and prevent over-nitration.

-

Isomer Separation : The resulting 5- and 8-nitro isomers are then separated, often by fractional distillation or sublimation.[5]

-